Trichloropropane

Description

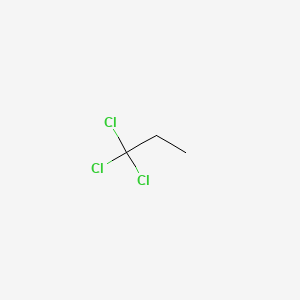

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trichloropropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl3/c1-2-3(4,5)6/h2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVGQTJUPLKNPQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073992 | |

| Record name | 1,1,1-Trichloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7789-89-1, 25735-29-9 | |

| Record name | 1,1,1-Trichloropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trichloropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichloropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025735299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1-Trichloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1-TRICHLOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2DQH157P9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2,3-Trichloropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1,2,3-trichloropropane (B165214) (TCP), a significant compound in industrial chemistry. The document details the core synthetic routes, presents quantitative data in structured tables for comparative analysis, and offers detailed experimental protocols for key reactions. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows, adhering to specified design constraints for clarity and accessibility.

Introduction

1,2,3-Trichloropropane (CAS No. 96-18-4), also known as glycerol (B35011) trichlorohydrin, is a synthetic chlorinated hydrocarbon.[1] Historically used as a solvent, paint remover, and cleaning agent, its modern applications are primarily as a chemical intermediate in the production of polymers such as polysulfides and hexafluoropropylene.[1] TCP is also a known byproduct in the manufacturing of other chlorinated compounds, including epichlorohydrin (B41342) and dichloropropene.[1] This guide focuses on the deliberate synthesis of TCP through established chemical routes.

Core Synthesis Pathways

The synthesis of 1,2,3-trichloropropane is primarily achieved through two main pathways: the chlorination of allyl chloride and the reaction of glycerol with a chlorinating agent. A less common route involving the chlorination of dichloropropanols is also reported.

Synthesis from Allyl Chloride

The addition of chlorine to allyl chloride is a primary industrial method for producing 1,2,3-trichloropropane.[1] This transformation can be achieved through different mechanisms, notably free-radical and ionic pathways, depending on the reaction conditions.

A controlled and selective method for the synthesis of 1,2,3-trichloropropane involves the reaction of allyl chloride with sulfuryl chloride in the presence of a catalyst. This method proceeds via an ionic mechanism and can be conducted at moderate temperatures, making it suitable for laboratory-scale synthesis.

Experimental Protocol: Ionic Chlorination of Allyl Chloride

This protocol is a generalized procedure based on patent literature for the liquid-phase chlorination of allyl chloride.

Materials:

-

Allyl chloride

-

Sulfuryl chloride (SO₂Cl₂)

-

Catalyst (e.g., Pyridine or Triphenylphosphine)

-

Anhydrous diethyl ether (or other suitable inert solvent)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus should be under a positive pressure of nitrogen.

-

Charging the Flask: In the flask, place allyl chloride and the catalyst. The catalyst concentration can range from 1 to 10,000 ppm. For a laboratory scale, a molar ratio of approximately 1:0.001 of allyl chloride to catalyst can be a starting point. An inert solvent can be used if desired.

-

Reaction Initiation: Gently heat the mixture to a starting temperature of 30-40°C.

-

Addition of Sulfuryl Chloride: Slowly add sulfuryl chloride from the dropping funnel to the stirred reaction mixture. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature between 30°C and 70°C. Use an ice bath to cool the flask as needed.

-

Reaction Monitoring: The reaction progress can be monitored by the evolution of sulfur dioxide gas. Continue the addition of sulfuryl chloride until the reaction is complete (e.g., as determined by TLC or GC analysis of an aliquot).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully add the reaction mixture to a stirred, saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic components.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent using a rotary evaporator.

-

Purify the crude 1,2,3-trichloropropane by fractional distillation under reduced pressure.

-

Quantitative Data for Ionic Chlorination of Allyl Chloride

| Parameter | Value/Range | Reference |

| Reactants | Allyl Chloride, Sulfuryl Chloride | [2] |

| Catalyst | Amines, Phosphines, Phosphine Oxides | [3] |

| Catalyst Conc. | 1 - 10,000 ppm | [3] |

| Temperature | 30 - 70 °C | [2] |

| Pressure | Atmospheric or higher | [2] |

| Phase | Liquid | [2] |

| By-product | Sulfur Dioxide (SO₂) | [2] |

Synthesis from Glycerol

An alternative and increasingly relevant pathway, especially with the rise of biodiesel production which generates crude glycerol as a byproduct, is the conversion of glycerol to 1,2,3-trichloropropane. This is typically achieved by reacting glycerol with a strong chlorinating agent.

A patented method describes the reaction of glycerol with an oxychlorine compound, such as phosphorus oxychloride, in the presence of a tertiary amine.

Experimental Protocol: Synthesis of 1,2,3-Trichloropropane from Glycerol

This protocol is adapted from a Japanese patent (JP2010180135A).[4]

Materials:

-

Glycerol (2.0 g)

-

Toluene (B28343) (15 g)

-

Phosphorus oxychloride (16.6 g)

-

Triethylamine (B128534) (8.4 g)

-

Water

-

Toluene for extraction

Equipment:

-

100 mL flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with oil bath

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Charging the Flask: In a 100 mL flask equipped with a reflux condenser, combine glycerol (2.0 g), toluene (15 g), and phosphorus oxychloride (16.6 g).

-

Addition of Amine: At room temperature, add triethylamine (8.4 g) to the mixture.

-

Reaction: Heat the resulting mixture in an oil bath to 80°C and stir for 3 hours.

-

Workup:

-

After the reaction, cool the mixture to room temperature.

-

Add the reaction mixture to 50 g of water and transfer to a separatory funnel.

-

Separate the layers.

-

Extract the aqueous layer twice with 10 g of toluene each time.

-

Combine all the organic layers.

-

-

Isolation and Purification:

-

The combined organic layer, containing 1,2,3-trichloropropane, can be concentrated.

-

Further purification can be achieved by distillation or column chromatography.

-

Quantitative Data for Glycerol Chlorination

| Parameter | Value | Reference |

| Glycerol | 2.0 g | [4] |

| Phosphorus Oxychloride | 16.6 g | [4] |

| Triethylamine | 8.4 g | [4] |

| Solvent | Toluene (15 g) | [4] |

| Temperature | 80 °C | [4] |

| Reaction Time | 3 hours | [4] |

Synthesis from Dichloropropanols

1,2,3-Trichloropropane can also be synthesized from 1,3-dichloro-2-propanol (B29581) or 2,3-dichloro-1-propanol (B139626) by reaction with a strong chlorinating agent like phosphorus pentachloride.[5][6] However, detailed experimental protocols for this specific transformation are less commonly reported in readily accessible literature compared to the allyl chloride and glycerol routes. The reaction would proceed via nucleophilic substitution of the hydroxyl group.

Experimental Workflows and Logical Relationships

The general workflow for the synthesis and purification of 1,2,3-trichloropropane from glycerol is depicted below.

Conclusion

This guide has detailed the primary synthetic pathways to 1,2,3-trichloropropane, with a focus on methods adaptable for research and development settings. The chlorination of allyl chloride, particularly via an ionic mechanism with sulfuryl chloride, and the chlorination of glycerol using phosphorus oxychloride, represent the most viable and documented routes. The provided experimental protocols and quantitative data offer a solid foundation for the practical synthesis of this important chemical intermediate. For any application, appropriate safety precautions must be taken, considering the hazardous nature of the reagents and the toxicity of the product.

References

- 1. 1,2,3-Trichloropropane - Wikipedia [en.wikipedia.org]

- 2. How to Remove TCP from Water | 1, 2, 3 Trichloropropane [aosts.com]

- 3. Analysis of 1, 2, 3-Trichloropropane by Purge and Trap Concentration and Gas Chromatography/Mass Spectrometry (GC/MS) - Lab Alliance [laballiance.com.my]

- 4. Removing 1,2,3-Trichloropropane from Water & Wastewater | Ecologix Environmental Systems [ecologixsystems.com]

- 5. eurofinsus.com [eurofinsus.com]

- 6. 1,2,3-Trichloropropane - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of Trichloropropane Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of trichloropropane (B3392429) isomers. The data is presented to facilitate comparison and understanding of these compounds, which is crucial for applications in research, chemical synthesis, and toxicology assessment within the drug development pipeline. This document also outlines detailed experimental protocols for the determination of key properties and visualizes the metabolic pathways of halogenated hydrocarbons.

Core Physicochemical Properties

The properties of this compound isomers vary based on the position of the chlorine atoms on the propane (B168953) backbone. These differences influence their behavior in chemical reactions and biological systems.

Data Presentation: A Comparative Analysis

The following table summarizes the key physicochemical properties of the main this compound isomers. This data has been compiled from various scientific resources to provide a reliable reference.

| Property | 1,1,1-Trichloropropane | 1,1,2-Trichloropropane | 1,1,3-Trichloropropane | 1,2,2-Trichloropropane | 1,2,3-Trichloropropane (B165214) |

| CAS Number | 7789-89-1[1][2][3][4] | 598-77-6[5] | 20395-25-9 | 3175-23-3[6] | 96-18-4[7][8][9] |

| Molecular Formula | C₃H₅Cl₃[1][2][4] | C₃H₅Cl₃[5] | C₃H₄Cl₃F | C₃H₅Cl₃[6][10] | C₃H₅Cl₃[8] |

| Molecular Weight ( g/mol ) | 147.43[1][2][3][4][11] | 147.43 | 165.42[12] | 147.43[6][10] | 147.43[7][9] |

| Appearance | Oil[1] | Colorless liquid with a sweet odor[5] | - | - | Colorless to straw-colored liquid with a chloroform-like odor[9][13][14] |

| Boiling Point (°C) | 108[2] | ~122 | - | 124[6] | 156 - 156.8[7][14][15][16][17] |

| Melting Point (°C) | -36.84 (estimate)[2] | - | - | - | -14 to -14.7[7][13][14][15][16][17] |

| Density (g/mL) | 1.2835 at 20°C[2] | - | - | 1.3145 at 20°C[6] | 1.387 - 1.3889 at 20-25°C[9][13][14][15][17] |

| Water Solubility | 0.01 M[1][2] | Insoluble | - | - | 1750 - 1800 mg/L at 25°C (Slightly soluble)[7][13][14] |

| Vapor Pressure | 31.58 mmHg at 25°C[2] | - | - | - | 3 - 3.69 mmHg at 20-25°C[13][14] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of organic compounds like this compound isomers.

Boiling Point Determination (Capillary Method)

This method is suitable for small quantities of liquid samples.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Liquid paraffin (B1166041) or other suitable heating oil

Procedure:

-

Sample Preparation: Fill the small test tube with the this compound isomer to a depth of about 2-3 cm.

-

Capillary Insertion: Place a capillary tube, with its sealed end uppermost, into the test tube containing the sample.

-

Apparatus Setup: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Immerse the setup in a Thiele tube or oil bath, making sure the heating oil level is above the sample level but below the top of the test tube.

-

Heating: Gently heat the side arm of the Thiele tube or the oil bath.[16] As the temperature rises, a stream of air bubbles will emerge from the open end of the capillary tube.

-

Observation: Continue heating until a rapid and continuous stream of bubbles is observed. Stop heating and allow the apparatus to cool slowly.

-

Boiling Point Reading: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.[16] This is the point where the vapor pressure of the liquid equals the atmospheric pressure.

Melting Point Determination (Capillary Method)

For solid isomers or for determining the freezing point of liquid isomers.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (open at one end)

-

Spatula

-

Mortar and pestle (if the sample is crystalline)

Procedure:

-

Sample Preparation: If the sample is a solid, finely powder it using a mortar and pestle.[1] Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm high) into the bottom.[1]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the block rapidly to a temperature about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure accurate measurement.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[18]

-

Purity Assessment: A sharp melting range (0.5-2°C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.[18][19]

Density Determination (Pycnometer Method)

A precise method for determining the density of liquids.

Apparatus:

-

Pycnometer (a glass flask with a specific, accurately known volume)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

Mass of Empty Pycnometer: Clean and dry the pycnometer thoroughly and measure its mass (m₁) on an analytical balance.

-

Mass of Pycnometer with Sample: Fill the pycnometer with the this compound isomer, ensuring no air bubbles are present. Place the stopper and allow any excess liquid to overflow. Bring the pycnometer to a constant temperature in a water bath, then dry the outside and measure its mass (m₂).

-

Mass of Pycnometer with Water: Empty and clean the pycnometer. Fill it with distilled water and repeat the process of bringing it to the same constant temperature and measuring its mass (m₃).

-

Calculation: The density (ρ) of the sample is calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Aqueous Solubility Determination (Shake-Flask Method)

A standard method for determining the solubility of a substance in water.

Apparatus:

-

Conical flasks with stoppers

-

Shaking incubator or magnetic stirrer

-

Centrifuge

-

Analytical instrument for quantification (e.g., GC-MS, HPLC)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of the this compound isomer to a known volume of distilled water in a conical flask.

-

Equilibration: Seal the flask and agitate it in a shaking incubator at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the mixture to stand to separate the aqueous and non-aqueous phases. If an emulsion forms, centrifugation can be used to facilitate separation.

-

Quantification: Carefully withdraw an aliquot of the clear aqueous phase. Dilute the aliquot as necessary and analyze the concentration of the dissolved this compound isomer using a pre-calibrated analytical method (e.g., GC-MS).

-

Solubility Value: The determined concentration represents the aqueous solubility of the compound at that temperature.

Metabolic Pathways of Trichloropropanes

Trichloropropanes, as halogenated hydrocarbons, are not typically involved in specific signaling pathways in the way that drug molecules are. However, their metabolism and toxicological effects are of significant interest to drug development professionals, as these processes can inform on potential drug-drug interactions and toxicity profiles of candidate molecules with similar structural motifs. The metabolism of trichloropropanes primarily involves two major pathways: oxidation by cytochrome P450 enzymes and conjugation with glutathione (B108866).

Cytochrome P450-Mediated Oxidation

The cytochrome P450 (CYP) superfamily of enzymes, particularly CYP2E1, plays a crucial role in the metabolism of many halogenated hydrocarbons.[8][9][13] This oxidative metabolism is often a bioactivation step, leading to the formation of reactive metabolites.

Caption: Cytochrome P450-mediated metabolism of trichloropropanes.

Glutathione Conjugation

Glutathione (GSH) conjugation, catalyzed by glutathione S-transferases (GSTs), is a major detoxification pathway for many xenobiotics, including halogenated hydrocarbons. This process involves the nucleophilic attack of the thiol group of GSH on an electrophilic carbon atom of the substrate, leading to the formation of a more water-soluble and less toxic conjugate that can be readily excreted.

Caption: Glutathione conjugation pathway for this compound detoxification.

Experimental Workflow for Metabolite Identification

The identification of metabolites from in vitro or in vivo studies is a critical step in understanding the biotransformation of a compound. A general workflow for such an experiment is outlined below.

Caption: General workflow for in vitro metabolite identification.

References

- 1. thinksrs.com [thinksrs.com]

- 2. mt.com [mt.com]

- 3. scribd.com [scribd.com]

- 4. Comparative disposition and metabolism of 1,2,3-trichloropropane in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for 1,2,3-Trichloropropane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Bioactivation of halogenated hydrocarbons by cytochrome P4502E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. researchgate.net [researchgate.net]

- 12. wjec.co.uk [wjec.co.uk]

- 13. tandfonline.com [tandfonline.com]

- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 15. cdn.juniata.edu [cdn.juniata.edu]

- 16. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 17. scribd.com [scribd.com]

- 18. chem.ucalgary.ca [chem.ucalgary.ca]

- 19. SSERC | Melting point determination [sserc.org.uk]

An In-depth Technical Guide to the Synthesis of 1,2,3-Trichloropropane: Theoretical Yield, Experimental Protocols, and Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 1,2,3-trichloropropane (B165214) (TCP), a significant chemical intermediate and a compound of environmental interest. The focus is on the theoretical yield, detailed experimental methodologies, and a comparative analysis of the core synthesis pathways. This document is intended to serve as a valuable resource for professionals in chemical research and development.

Core Synthesis Methodologies and Theoretical Yield

The production of 1,2,3-trichloropropane is primarily achieved through three main chemical pathways. The theoretical yield for each reaction is calculated based on the stoichiometry of the balanced chemical equation.

Stoichiometric Equations and Theoretical Yield Calculation:

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% conversion and no side reactions. It is calculated based on the stoichiometry of the balanced chemical reaction.

The general formula to calculate the theoretical yield is:

Theoretical Yield (g) = (moles of limiting reactant) × (stoichiometric ratio of product to limiting reactant) × (molar mass of product)

Synthesis Route 1: Chlorination of Allyl Chloride

This is the most common industrial method for producing 1,2,3-trichloropropane.[3][4] It involves the direct addition of chlorine to allyl chloride.

Reaction Pathway:

Caption: Addition of chlorine to allyl chloride.

Stoichiometric Equation:

C₃H₅Cl + Cl₂ → C₃H₅Cl₃

Theoretical Yield Calculation:

| Reactant | Molar Mass ( g/mol ) |

| Allyl Chloride (C₃H₅Cl) | 76.52 |

| Chlorine (Cl₂) | 70.90 |

For every 76.52 grams of allyl chloride, the theoretical yield of 1,2,3-trichloropropane is 147.43 grams.

Experimental Protocol: Industrial Production (Illustrative)

While specific industrial protocols are proprietary, the following is an illustrative procedure based on public domain information.[4][5]

-

Reaction Setup: A continuous flow reactor, such as a microchannel reactor, is utilized.[5] The reactor is maintained at a controlled temperature, typically between -20°C and 30°C.[5]

-

Reactant Feed: Liquid 3-chloropropene (allyl chloride) and liquid chlorine are pumped simultaneously into the reactor.[5] The molar ratio of allyl chloride to chlorine is typically maintained between 1:1.0 and 1:1.5.[5]

-

Reaction Conditions: The reaction is carried out at a controlled temperature to minimize the formation of byproducts. The residence time in the reactor is kept short, on the order of seconds.[5]

-

Product Collection: The reaction mixture, containing 1,2,3-trichloropropane, is collected at the reactor outlet.

-

Purification: The crude product is then purified by distillation to separate the 1,2,3-trichloropropane from any unreacted starting materials and byproducts.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | Allyl Chloride, Chlorine | [3] |

| Molar Ratio (Allyl Chloride:Chlorine) | 1:1.0 - 1:1.5 | [5] |

| Temperature | -20°C to 30°C | [5] |

| Catalyst | Typically none for direct addition | |

| Experimental Yield | High, but specific public data is limited. | |

| Primary Byproducts | 1,2-dichloropropane, 1,3-dichloropropene | [6] |

Synthesis Route 2: Hydrochlorination of Glycerol (B35011)

With the increasing availability of crude glycerol from biodiesel production, its conversion to 1,2,3-trichloropropane has become an area of significant research.[7] This process typically involves the reaction of glycerol with hydrogen chloride in the presence of a catalyst.

Reaction Pathway:

Caption: Catalytic hydrochlorination of glycerol.

Stoichiometric Equation:

C₃H₈O₃ + 3HCl → C₃H₅Cl₃ + 3H₂O

Theoretical Yield Calculation:

| Reactant | Molar Mass ( g/mol ) |

| Glycerol (C₃H₈O₃) | 92.09 |

| Hydrogen Chloride (HCl) | 36.46 |

For every 92.09 grams of glycerol, the theoretical yield of 1,2,3-trichloropropane is 147.43 grams.

Experimental Protocol: Catalytic Hydrochlorination

The following protocol is a representative example based on literature describing the use of Brønsted acidic ionic liquids as catalysts.[8][9]

-

Reaction Setup: A three-necked flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer is used.

-

Reactant and Catalyst Loading: Glycerol and a Brønsted acidic ionic liquid catalyst (e.g., [BPy]HSO₄) are added to the flask. The catalyst loading is typically around 0.75 mol/kg of glycerol.[8]

-

Reaction Conditions: The reaction mixture is heated to a temperature of approximately 110°C.[8] Gaseous hydrogen chloride is bubbled through the mixture for a specified reaction time (e.g., 12 hours).[8]

-

Work-up and Product Isolation: After the reaction is complete, the mixture is cooled. The product is then separated from the catalyst and byproducts. This may involve extraction and subsequent distillation.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | Glycerol, Hydrogen Chloride | [8] |

| Catalyst | Brønsted acidic ionic liquids, Heteropolyacids | [8][9] |

| Catalyst Loading | ~0.75 mol/kg of glycerol | [8] |

| Temperature | ~110°C - 130°C | [8] |

| Experimental Yield of Intermediates (e.g., 3-MCPD) | >80% | [8] |

| Primary Byproducts | Monochloropropanediols (MCPD), Dichloropropanols (DCP) | [8] |

Note: The direct high-yield synthesis of 1,2,3-trichloropropane from glycerol and HCl is challenging, with the reaction often stopping at the dichloropropanol (B8674427) stage. Further conversion requires more forcing conditions or different catalytic systems.

Synthesis Route 3: Reaction of Glycerol with Other Chlorinating Agents

Other chlorinating agents, such as thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅), can also be used to synthesize 1,2,3-trichloropropane from glycerol.[10][11] A Japanese patent describes a high-yield synthesis using an oxychlorine compound in the presence of a tertiary amine.[12]

Reaction Pathway with Thionyl Chloride:

Caption: Synthesis from glycerol and thionyl chloride.

Stoichiometric Equation (with Thionyl Chloride):

C₃H₈O₃ + 3SOCl₂ → C₃H₅Cl₃ + 3SO₂ + 3HCl

Theoretical Yield Calculation:

| Reactant | Molar Mass ( g/mol ) |

| Glycerol (C₃H₈O₃) | 92.09 |

| Thionyl Chloride (SOCl₂) | 118.97 |

For every 92.09 grams of glycerol, the theoretical yield of 1,2,3-trichloropropane is 147.43 grams.

Experimental Protocol: Reaction with an Oxychlorine Compound

The following protocol is based on a Japanese patent for the synthesis of 1,2,3-trichloropropane from glycerol.[12]

-

Reaction Setup: A reaction vessel equipped with a stirrer and temperature control is used.

-

Reactant and Catalyst Loading: Glycerol is dissolved in an aromatic solvent such as toluene. A tertiary amine (e.g., triethylamine) is added as a catalyst.

-

Reactant Addition: An oxychlorine compound (e.g., phosphorus oxychloride or thionyl chloride) is added to the reaction mixture.

-

Reaction Conditions: The reaction is carried out at a controlled temperature for a specific duration (e.g., 3 hours).

-

Work-up and Product Isolation: After the reaction, the mixture is cooled and washed with water. The organic layer is separated, and the product is isolated, for example, by distillation.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | Glycerol, Oxychlorine compound (e.g., POCl₃, SOCl₂) | [12] |

| Catalyst | Tertiary Amine (e.g., triethylamine) | [12] |

| Solvent | Aromatic (e.g., Toluene) | [12] |

| Experimental Yield | 81% (reported in patent) | [12] |

| Byproducts | Dependent on the chlorinating agent used. |

Summary and Comparison of Synthesis Routes

The choice of synthesis route for 1,2,3-trichloropropane depends on various factors including the availability and cost of raw materials, desired scale of production, and environmental considerations.

Comparative Overview:

| Feature | Chlorination of Allyl Chloride | Hydrochlorination of Glycerol | Reaction with Other Chlorinating Agents |

| Raw Materials | Allyl Chloride, Chlorine | Glycerol, HCl | Glycerol, Thionyl Chloride/Phosphorus Pentachloride |

| Industrial Viability | High (Primary industrial route) | Moderate (Growing interest) | Lower (Often for lab-scale) |

| Reported Yields | High | Variable, often moderate for direct TCP | Can be high (e.g., 81%) |

| Key Challenges | Control of selectivity, byproduct formation | Catalyst deactivation, multi-step process | Cost and handling of chlorinating agents |

Experimental Workflow Overview:

Caption: General experimental workflow.

Conclusion

The synthesis of 1,2,3-trichloropropane can be achieved through several viable routes, with the chlorination of allyl chloride being the dominant industrial method. The hydrochlorination of glycerol presents a promising alternative, particularly in the context of biorefineries, although achieving high yields of the fully chlorinated product remains a challenge. The use of potent chlorinating agents like thionyl chloride can provide high yields on a laboratory scale. The theoretical yield provides a crucial benchmark for evaluating the efficiency of these processes, with experimental yields being influenced by reaction conditions, catalyst performance, and the formation of byproducts. This guide provides the foundational knowledge for researchers and professionals to understand and further explore the synthesis of this important chemical compound.

References

- 1. 1,2,3-Trichloropropane | C3H5Cl3 | CID 7285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propane, 1,2,3-trichloro- [webbook.nist.gov]

- 3. 1,2,3-Trichloropropane - Wikipedia [en.wikipedia.org]

- 4. chemcess.com [chemcess.com]

- 5. CN113511954B - Continuous flow preparation method of 1,2, 3-trichloropropane - Google Patents [patents.google.com]

- 6. US4319062A - Allyl chloride process - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. scielo.br [scielo.br]

- 9. scielo.br [scielo.br]

- 10. 1,2,3-Trichloropropane - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. JP2010180135A - Method for producing 1,2,3-trichloropropane - Google Patents [patents.google.com]

Spectroscopic Analysis of 1,2,3-Trichloropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,2,3-trichloropropane (B165214), a compound of interest in various chemical and pharmaceutical contexts. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1,2,3-trichloropropane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectrum

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~4.35 | Quintet | ~6.0 | CH (C2-H) |

| ~3.85 | Doublet of Doublets | ~11.5, ~6.0 | CH₂ (C1-H, C3-H) |

¹³C NMR (Carbon-13 NMR) Spectrum

| Chemical Shift (δ) ppm | Assignment |

| ~60.5 | C2 |

| ~46.5 | C1, C3 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 2960-3010 | C-H stretch |

| 1430-1450 | CH₂ scissoring |

| 1280-1300 | CH₂ wagging |

| 730-750 | C-Cl stretch |

| 650-670 | C-Cl stretch |

Mass Spectrometry (MS)

Key Fragments from Electron Ionization (EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 110/112 | 45 | [C₃H₅Cl₂]⁺ |

| 75/77 | 100 | [C₂H₄Cl]⁺ |

| 61 | 21 | [C₂H₂Cl]⁺ |

| 49 | ~30 | [CH₂Cl]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

A sample of 1,2,3-trichloropropane (approximately 20-30 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃, ~0.7 mL) in a clean, dry vial.[1]

-

The solution is then transferred to a 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are present.[2]

-

The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.[1]

Data Acquisition:

-

The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

The magnetic field is locked onto the deuterium (B1214612) signal of the solvent to ensure field stability.[1]

-

Shimming is performed to optimize the homogeneity of the magnetic field across the sample.[1]

-

For ¹H NMR, a standard single-pulse experiment is typically used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum.

-

Data is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio.[1]

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

A drop of neat 1,2,3-trichloropropane is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3]

-

A second salt plate is carefully placed on top to create a thin liquid film between the plates.[3]

Data Acquisition (FT-IR):

-

A background spectrum of the empty salt plates is recorded.

-

The prepared sample (the "sandwich" of salt plates with the liquid film) is placed in the sample holder of the FT-IR spectrometer.

-

The sample spectrum is recorded over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance after automatic subtraction of the background spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (GC-MS with Electron Ionization):

-

A dilute solution of 1,2,3-trichloropropane in a volatile solvent (e.g., dichloromethane) is prepared.

-

The sample is injected into a gas chromatograph (GC) to separate it from any impurities. The volatile 1,2,3-trichloropropane is carried by an inert gas through the GC column.

-

The separated compound elutes from the GC column and enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4][5][6]

Data Acquisition:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).[4]

-

A detector records the abundance of each ion, generating a mass spectrum. The data is typically acquired in a full scan mode to detect all fragments within a specified mass range. For targeted analysis, selected ion monitoring (SIM) can be used for higher sensitivity.[7][8]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like 1,2,3-trichloropropane.

Caption: Workflow of Spectroscopic Analysis.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. researchgate.net [researchgate.net]

- 4. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 5. What are the common ionization methods for GC/MS [scioninstruments.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. ysi.com [ysi.com]

- 8. gcms.cz [gcms.cz]

solubility of trichloropropane in organic solvents

An In-depth Technical Guide to the Solubility of Trichloropropane (B3392429) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, with a primary focus on 1,2,3-trichloropropane (B165214), in various organic solvents. The information is curated for professionals in research, scientific, and drug development fields who require detailed knowledge of its solubility characteristics for applications such as a solvent, reactant, or in extraction processes.

Introduction to this compound

1,2,3-Trichloropropane (TCP) is a synthetic chlorinated hydrocarbon with the chemical formula C₃H₅Cl₃.[1][2] It is a colorless liquid with a sweet, chloroform-like odor.[3][4] Historically, TCP has been used as a paint and varnish remover, a cleaning and degreasing agent, and an industrial solvent.[3] It is also a known byproduct in the production of other chlorinated compounds.[5] Understanding its solubility in a range of organic solvents is crucial for its effective and safe use in various industrial and laboratory settings.

Qualitative and Quantitative Solubility Data

Qualitative Solubility

1,2,3-Trichloropropane is generally characterized by its good solubility in a range of polar and non-polar organic solvents. The descriptive solubility terms found in the literature are presented in Table 1. The term "miscible" indicates that the substances are soluble in each other in all proportions.

Table 1: Qualitative Solubility of 1,2,3-Trichloropropane in Various Organic Solvents

| Solvent Class | Solvent Name | Solubility Description | Citations |

| Alcohols | Ethanol | Soluble / Miscible | [2][3][4][6][7][8][9][10][11] |

| Higher Alcohols | Soluble | [10] | |

| Ethers | Diethyl Ether | Soluble / Miscible | [2][3][4][7][8][10][11] |

| Halogenated Hydrocarbons | Chloroform | Very Soluble / Miscible | [2][3][4][6][7][8][9][10][11] |

| Carbon Tetrachloride | Slightly Soluble / Miscible | [6][11] | |

| Propyl Chloride | Miscible | [11] | |

| Other Chlorinated Hydrocarbons | Soluble | [10] | |

| Aromatic Hydrocarbons | Benzene | Soluble | [10][12] |

Quantitative Solubility

Despite extensive searches of chemical databases and scientific literature, specific quantitative solubility values for 1,2,3-trichloropropane in the aforementioned organic solvents could not be located. The term "soluble" or "miscible" is consistently used, suggesting that for many of these solvents, 1,2,3-trichloropropane has very high or unlimited solubility. For practical purposes in a laboratory or industrial setting, it is often sufficient to know that it is miscible for applications such as a reaction solvent or for cleaning purposes.

Experimental Protocols for Solubility Determination

The determination of solubility of a liquid like 1,2,3-trichloropropane in an organic solvent can be carried out using several established methods. The following is a generalized protocol that can be adapted for specific solvent-solute pairs.

General Principle

The fundamental principle behind determining the solubility of a liquid in a solvent is to create a saturated solution at a specific temperature and then to measure the concentration of the solute in that solution.

Materials and Equipment

-

Solute: High-purity 1,2,3-trichloropropane

-

Solvents: High-purity organic solvents of interest

-

Temperature-controlled water bath or incubator

-

Glass vials with airtight seals

-

Analytical balance

-

Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID) or High-Performance Liquid Chromatograph (HPLC)

-

Volumetric flasks and pipettes

-

Syringes and filters

Experimental Workflow

The general workflow for determining the solubility of 1,2,3-trichloropropane in an organic solvent is depicted in the following diagram.

Detailed Steps

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 1,2,3-trichloropropane in the solvent of interest at known concentrations. These will be used to create a calibration curve for the analytical instrument.

-

Sample Preparation: In a series of sealed glass vials, add a known volume of the organic solvent.

-

Addition of Solute: To each vial, add an excess amount of 1,2,3-trichloropropane. The presence of a distinct second phase (undissolved solute) should be visible.

-

Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solvent is saturated with the solute.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature until the two phases have clearly separated.

-

Sampling: Carefully extract a known volume of the upper (solvent) phase using a syringe. It is critical not to disturb the lower (solute) phase.

-

Filtration: Filter the extracted sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any micro-droplets of the undissolved solute.

-

Analysis: Analyze the filtered sample using a pre-calibrated Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC). The choice of analytical method will depend on the solvent and the required sensitivity.

-

Calculation: Using the calibration curve generated from the standard solutions, determine the concentration of 1,2,3-trichloropropane in the analyzed sample. This concentration represents the solubility of 1,2,3-trichloropropane in the specific organic solvent at the tested temperature.

Logical Relationships in Solubility Studies

The process of selecting a suitable solvent and determining solubility involves a series of logical considerations, as outlined in the diagram below.

Conclusion

1,2,3-Trichloropropane exhibits high solubility in a wide range of common organic solvents, including alcohols, ethers, and halogenated hydrocarbons. For many of these solvents, it is considered miscible. While precise quantitative solubility data is not widely published, the qualitative information and the experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with this compound. The provided experimental workflow can be employed to generate specific quantitative data as needed for critical applications.

References

- 1. 1,2,3-Trichloropropane - Wikipedia [en.wikipedia.org]

- 2. 1,2,3-Trichloropropane - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 1,2,3-Trichloropropane | 96-18-4 [chemicalbook.com]

- 4. Transformation and biodegradation of 1,2,3-trichloropropane (TCP) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,2,3-Trichloropropane (Cicads 56, 2003) [inchem.org]

- 6. 1,2,3-Trichloropropane | C3H5Cl3 | CID 7285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. waterboards.ca.gov [waterboards.ca.gov]

- 9. 96-19-5(1,2,3-Trichloropropene) | Kuujia.com [kuujia.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. 1,2,3-Trichloropropane CAS#: 96-18-4 [m.chemicalbook.com]

- 12. sb.uta.cl [sb.uta.cl]

Quantum Chemical Calculations for Trichloropropane: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of trichloropropane (B3392429) isomers. It is intended for researchers, scientists, and professionals in the fields of computational chemistry, environmental science, and drug development. This document details the theoretical background, computational methodologies, and practical applications of these calculations in understanding the structural, energetic, and spectroscopic properties of trichloropropanes. Key data is summarized in tabular format for easy comparison, and detailed experimental and computational protocols are provided. Visualizations of computational workflows and energy landscapes are included to facilitate a deeper understanding of the subject matter.

Introduction

Trichloropropanes (C₃H₅Cl₃) are chlorinated hydrocarbons with several structural isomers, each exhibiting distinct physical, chemical, and toxicological properties. Due to their industrial applications and environmental persistence, understanding the behavior of these compounds at a molecular level is of significant importance. Quantum chemical calculations offer a powerful, non-experimental approach to investigate the properties of this compound isomers, providing insights that can be difficult or hazardous to obtain through laboratory experiments alone.

This guide will focus on the application of Density Functional Theory (DFT) and other ab initio methods to elucidate the conformational landscapes, relative stabilities, and spectroscopic signatures (NMR and IR) of various this compound isomers. The primary isomers of interest include:

-

1,1,1-Trichloropropane

-

1,1,2-Trichloropropane

-

1,1,3-Trichloropropane

-

1,2,2-Trichloropropane

Computational Methodologies

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set. This section outlines the common computational protocols employed for the study of trichloropropanes.

Geometry Optimization and Conformational Analysis

The first step in any quantum chemical study is to determine the equilibrium geometry of the molecule. For flexible molecules like trichloropropanes, this involves a thorough conformational search to identify all stable conformers.

Protocol:

-

Initial Structure Generation: Initial 3D structures of the this compound isomers are generated using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This can be achieved using molecular mechanics force fields initially, followed by higher-level quantum mechanical calculations.

-

Geometry Optimization: Each identified conformer is then subjected to geometry optimization using a selected quantum chemical method (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G(d,p), aug-cc-pVTZ). The optimization process continues until the forces on each atom are negligible and the structure corresponds to a minimum on the potential energy surface.

-

Frequency Analysis: A vibrational frequency calculation is performed on each optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Spectroscopic Property Calculations

Quantum chemistry is a powerful tool for predicting spectroscopic properties, which can be used to interpret experimental spectra or to identify unknown compounds.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts.

Protocol:

-

GIAO Calculation: Following geometry optimization, a GIAO NMR calculation is performed at the same or a higher level of theory.

-

Chemical Shift Referencing: The calculated absolute shieldings (σ) are converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). The chemical shift is calculated as: δ = σ(TMS) - σ(sample). The shielding of TMS should be calculated at the same level of theory for consistency.

-

Solvent Effects: If the experimental data is from a solution, solvent effects can be included in the calculation using implicit solvent models like the Polarizable Continuum Model (PCM).

Vibrational frequencies and IR intensities are obtained from the frequency analysis performed after geometry optimization.

Protocol:

-

Frequency Calculation: As mentioned in the geometry optimization protocol, a frequency calculation provides the harmonic vibrational frequencies.

-

Intensity Calculation: The same calculation also yields the IR intensities, which are related to the change in the dipole moment during a vibration.

-

Scaling Factors: Due to the harmonic approximation and basis set limitations, calculated vibrational frequencies are often systematically higher than experimental values. It is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experiment. The scaling factor is dependent on the level of theory and basis set used.

Data Presentation

This section presents a summary of calculated and experimental data for various this compound isomers.

Table 1: Calculated Relative Energies of this compound Isomers

| Isomer | Point Group | ZPVE-Corrected Relative Energy (kcal/mol) |

| 1,1,1-Trichloropropane | C₁ | Data not available in search results |

| 1,1,2-Trichloropropane | C₁ | Data not available in search results |

| 1,1,3-Trichloropropane | C₁ | Data not available in search results |

| 1,2,2-Trichloropropane | C₁ | Data not available in search results |

| 1,2,3-Trichloropropane | C₁ | Data not available in search results |

Note: A comprehensive comparative study providing these relative energies was not identified in the search results. This table serves as a template for such data.

Table 2: Calculated vs. Experimental Vibrational Frequencies for 1,2,3-Trichloropropane (Selected Modes)

| Vibrational Mode Description | Calculated Frequency (cm⁻¹) (B3LYP/6-31G*) | Experimental Frequency (cm⁻¹) |

| C-H stretch | Data not available in search results | ~2900-3000 |

| CH₂ scissoring | Data not available in search results | ~1450 |

| C-Cl stretch | Data not available in search results | ~650-800 |

Note: Specific calculated and experimental vibrational frequency assignments for 1,2,3-trichloropropane were not found in a comparative context in the search results. The experimental values are typical ranges for these types of vibrations.

Table 3: Calculated vs. Experimental ¹H NMR Chemical Shifts (ppm) for 1,2,2-Trichloropropane

| Proton | Calculated Chemical Shift (ppm) (GIAO-B3LYP/6-31G*) | Experimental Chemical Shift (ppm) |

| CH₃ | Data not available in search results | ~2.2 |

| CH₂Cl | Data not available in search results | ~4.0 |

Note: While some search results mention the NMR spectra of 1,2,2-trichloropropane, a direct comparison of calculated and experimental values was not available. The experimental values are approximate.

Experimental Protocols

To validate the results of quantum chemical calculations, it is essential to compare them with high-quality experimental data. This section provides generalized protocols for obtaining NMR and IR spectra of trichloropropanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of a this compound isomer.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tube

-

NMR spectrometer

Protocol:

-

Sample Preparation: Prepare a solution of the this compound isomer in a deuterated solvent (typically 5-10 mg of sample in 0.5-0.7 mL of solvent).

-

Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the different protons in the molecule.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of a liquid this compound isomer.

Materials:

-

This compound sample

-

FTIR spectrometer

-

Liquid sample cell (e.g., NaCl or KBr plates)

Protocol:

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the liquid between two salt plates.

-

Background Spectrum: Record a background spectrum of the empty sample cell to subtract any atmospheric or instrumental interferences.

-

Sample Spectrum: Place the sample cell in the spectrometer and record the IR spectrum. A sufficient number of scans should be co-added to obtain a good signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

-

Spectral Analysis: Identify the characteristic absorption bands and assign them to the corresponding vibrational modes of the molecule.

Visualizations

Diagrams created using the DOT language to illustrate key concepts and workflows.

Figure 1: A logical workflow for quantum chemical calculations of this compound.

Figure 2: Conceptual diagram of the relative energies of this compound isomers.

Conclusion

Quantum chemical calculations provide a robust framework for investigating the properties of this compound isomers. By employing methods such as DFT, researchers can gain detailed insights into molecular structure, conformational preferences, and spectroscopic characteristics. While this guide provides a foundational understanding and generalized protocols, it is important to note that the specific choice of computational method and basis set should be carefully validated for the system under investigation. The comparison of calculated data with experimental results remains a critical step in ensuring the accuracy and predictive power of computational models. Further research focusing on a systematic and comparative computational study of all this compound isomers would be highly valuable to the scientific community.

The Industrial Ascent and Toxicological Tale of Trichloropropanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Once hailed for its utility as a potent solvent and chemical precursor, the family of trichloropropane (B3392429) isomers has traversed a complex historical trajectory, from widespread industrial application to significant environmental and health concerns. This technical guide provides an in-depth exploration of the development of this compound applications, their chemical properties, analytical methodologies for their detection, and the current understanding of their toxicological impact at the molecular level, with a particular focus on the most notorious isomer, 1,2,3-trichloropropane (B165214).

A Dual Legacy: From Industrial Workhorse to Environmental Contaminant

The history of trichloropropanes is largely dominated by the applications and subsequent environmental impact of 1,2,3-trichloropropane (TCP). Historically, TCP was a versatile industrial chemical valued for its solvent properties.[1][2][3] It found extensive use as a paint and varnish remover, a cleaning and degreasing agent for oils, fats, waxes, and resins, and as an extractive agent.[1][2][3][4]

However, the industrial significance of 1,2,3-TCP has shifted over time. While its use as a solvent has diminished, it remains a crucial chemical intermediate in various manufacturing processes.[1][2][5][6] These applications, which typically occur in closed systems, include the production of polysulfone liquid polymers, dichloropropene, and hexafluoropropylene.[1][2][5] It also serves as a cross-linking agent in the synthesis of polysulfides.[1][2][5]

A significant and consequential aspect of this compound's history is its association with agriculture. 1,2,3-Trichloropropane was a key impurity in soil fumigants and nematicides, such as the D-D mixture, which was first introduced in 1942.[1][2] This agricultural application has been a primary source of widespread groundwater contamination, an issue that persists today.[7][8]

Information regarding the historical applications of other this compound isomers, such as 1,1,1-, 1,1,2-, 1,1,3-, and 1,2,2-trichloropropane, is notably scarce in publicly available literature. While their physical and chemical properties have been characterized, their industrial use appears to have been far less significant than that of the 1,2,3-isomer.

Quantitative Data on this compound Isomers

To facilitate a comparative understanding, the following tables summarize key quantitative data for various this compound isomers.

Table 1: Physical and Chemical Properties of this compound Isomers

| Property | 1,2,3-Trichloropropane | 1,1,1-Trichloropropane | 1,1,2-Trichloropropane | 1,1,3-Trichloropropane | 1,2,2-Trichloropropane |

| CAS Number | 96-18-4[9] | 7789-89-1[10][11] | 598-77-6 | 20395-25-9[12] | 3175-23-3[13] |

| Molecular Formula | C₃H₅Cl₃[9] | C₃H₅Cl₃[10][11] | C₃H₅Cl₃ | C₃H₅Cl₃[12] | C₃H₅Cl₃[13] |

| Molecular Weight ( g/mol ) | 147.43[9] | 147.43[10][11] | 147.43 | 147.43[12] | 147.43[13] |

| Boiling Point (°C) | 156.8[9] | 108[14] | 65[15] | Not available | Not available |

| Melting Point (°C) | -14.7[9] | -36.84 (estimate)[14] | -93.9[15] | Not available | Not available |

| Density (g/mL at 20°C) | 1.3888[9] | 1.2835[14] | Not available | Not available | Not available |

| Water Solubility (mg/L at 25°C) | 1750[9] | 0.01 M[11] | Insoluble | Not available | Not available |

| log Kow | 2.27[9] | 3[14] | Not available | Not available | Not available |

| Vapor Pressure (mmHg at 25°C) | 3.1[9] | 31.58[14] | Not available | Not available | Not available |

Table 2: Historical Production and Release Data for 1,2,3-Trichloropropane in the United States

| Year | Production Volume (pounds) | Environmental Releases (pounds) |

| 1977 | 21 million - 110 million[3][16][17] | Not available |

| 1995-2003 | Not available | Ranged from a low of 2,091 in 1996 to a high of 98,000 in 2002 |

Experimental Protocols for the Analysis of 1,2,3-Trichloropropane

Accurate detection and quantification of trichloropropanes, particularly in environmental samples, are critical for monitoring and remediation efforts. Several analytical methods have been developed and standardized by the United States Environmental Protection Agency (EPA).

EPA Method 524.2: Purgeable Organic Compounds in Water by GC/MS

This method is a general-purpose technique for identifying and measuring volatile organic compounds (VOCs) in various water matrices.[10]

Methodology:

-

Sample Collection: Samples are collected in duplicate in 40 mL vials. If residual chlorine is suspected, a dechlorinating agent like ascorbic acid or sodium thiosulfate (B1220275) is added. The samples must be acidified to a pH of less than 2.

-

Purge and Trap: An inert gas is bubbled through the water sample, purging the volatile organic compounds. These purged components are then trapped in a tube containing suitable sorbent materials.[10]

-

Desorption and Analysis: The sorbent tube is heated and backflushed with helium, desorbing the trapped analytes into a capillary gas chromatography (GC) column interfaced with a mass spectrometer (MS). The GC column is temperature-programmed to separate the compounds, which are then detected by the MS.[10]

-

Quality Control: The method requires an initial demonstration of laboratory capability, followed by regular analysis of laboratory reagent blanks, field reagent blanks, and laboratory fortified blanks.

EPA Method 504.1: EDB, DBCP, and 1,2,3-TCP in Water by Microextraction and GC

This method is specifically designed for the determination of ethylene (B1197577) dibromide (EDB), dibromochloropropane (DBCP), and 1,2,3-trichloropropane in drinking and groundwater.[4][16][18]

Methodology:

-

Sample Collection: 40 mL amber VOA vials preserved with sodium thiosulfate are used for sample collection. Samples must be chilled to 4°C or less at the time of collection.[19][20]

-

Microextraction: A 35 mL water sample is extracted with 2 mL of hexane.[4][18]

-

Analysis: The extract is then analyzed by gas chromatography using a linearized electron capture detector (GC/ECD) for separation and detection.[4][18]

-

Holding Time: Samples have a 14-day holding time, and extracts should be analyzed as soon as possible, with a maximum storage of 24 hours at 4°C.[20]

EPA Method 551.1: Chlorinated Compounds in Water by Liquid-Liquid Extraction and GC-ECD

This method is applicable for the determination of various chlorinated disinfection byproducts, solvents, and pesticides in water.[15]

Methodology:

-

Extraction: A 50 mL water sample is extracted with 3 mL of methyl tert-butyl ether (MTBE) or 5 mL of pentane.[15]

-

Analysis: A 2 µL aliquot of the extract is injected into a gas chromatograph equipped with a fused silica (B1680970) capillary column and a linearized electron capture detector (GC-ECD).[21][22]

-

Calibration: The method employs procedural standard calibration, where aqueous calibration standards are prepared and processed in the same manner as the samples.[22]

EPA Method 8260B: Volatile Organic Compounds by GC/MS

This is a versatile method for determining VOCs in a wide variety of matrices, including solid waste and water.[11][12]

Methodology:

-

Sample Introduction: Volatile compounds are introduced into the GC system via purge-and-trap or other techniques like headspace analysis or direct injection.[12]

-

Analysis: The analytes are separated on a capillary GC column and detected by a mass spectrometer.[12]

-

Quantitation: Quantitation is achieved by comparing the response of a major ion relative to an internal standard using a five-point calibration curve.

-

Quality Control: The method requires the analysis of blanks to check for contamination and rinsing of the purging apparatus between samples to prevent carryover.[12]

Signaling Pathways and Molecular Mechanisms of Toxicity

The toxicological effects of 1,2,3-trichloropropane are of significant concern, with research pointing to its carcinogenic potential in animals.[7][8] Understanding the molecular mechanisms and signaling pathways involved is crucial for risk assessment and for the development of potential therapeutic interventions in cases of exposure.

Metabolic Activation: The Genesis of Toxicity

The toxicity of 1,2,3-TCP is largely attributed to its metabolic activation into reactive intermediates. Two primary pathways are involved in its metabolism:

-

Cytochrome P450 (CYP450) Pathway: The initial step in this pathway is the oxidative transformation of 1,2,3-TCP by microsomal CYP450 enzymes. This leads to the formation of highly reactive and mutagenic metabolites, including 1,3-dichloroacetone.[23]

-

Glutathione (B108866) (GSH) Conjugation Pathway: 1,2,3-TCP can also undergo nucleophilic displacement of a chlorine atom by glutathione, a reaction catalyzed by glutathione S-transferases (GSTs). This conjugation can lead to the formation of a reactive episulfonium ion, which is capable of binding to cellular macromolecules.

Carcinogenic Mechanisms

The carcinogenicity of 1,2,3-trichloropropane is believed to be a result of its genotoxic and mitogenic effects.

-

DNA Damage: The reactive metabolites of 1,2,3-TCP can form adducts with DNA, leading to mutations and genomic instability.[14] This genotoxic activity is a critical initiating event in the process of carcinogenesis.

-

Cell Proliferation: In addition to its genotoxic effects, 1,2,3-TCP has been shown to induce cell proliferation in various tissues in animal studies.[14] This mitogenic effect can promote the clonal expansion of initiated cells, contributing to tumor development.

The multi-site carcinogenicity observed in animal studies, with tumors developing in the oral mucosa, forestomach, liver, and other organs, underscores the widespread damaging effects of 1,2,3-TCP and its metabolites.[8]

Conclusion

The historical trajectory of this compound applications, particularly that of 1,2,3-trichloropropane, serves as a compelling case study in the dual nature of industrial chemicals. While their utility as solvents and chemical intermediates was once paramount, the long-term environmental and health consequences have necessitated a significant shift in their use and regulation. For researchers and professionals in drug development, the study of trichloropropanes offers valuable insights into the mechanisms of chemical toxicity and carcinogenesis. A thorough understanding of their metabolic activation pathways and the subsequent disruption of cellular processes is essential for developing strategies to mitigate the risks associated with these and other halogenated hydrocarbons. Continued research into the specific signaling pathways affected by these compounds will be crucial for a more complete understanding of their toxicological profile and for the development of targeted interventions.

References

- 1. scribd.com [scribd.com]

- 2. 1,2,3-Trichloropropane - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. eurofinsus.com [eurofinsus.com]

- 4. waterboards.ca.gov [waterboards.ca.gov]

- 5. 1,2,3-Trichloropropane - Enviro Wiki [enviro.wiki]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. gswater.com [gswater.com]

- 8. academic.oup.com [academic.oup.com]

- 9. 1,2,3-Trichloropropane - Wikipedia [en.wikipedia.org]

- 10. epa.gov [epa.gov]

- 11. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 12. epa.gov [epa.gov]

- 13. epa.gov [epa.gov]

- 14. 1,2,3-Trichloropropane - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. NEMI Method Summary - 551.1 [nemi.gov]

- 16. settek.com [settek.com]

- 17. waterboards.ca.gov [waterboards.ca.gov]

- 18. NEMI Method Summary - 504.1 [nemi.gov]

- 19. accuratelabs.com [accuratelabs.com]

- 20. paragonlaboratories.com [paragonlaboratories.com]

- 21. amptius.com [amptius.com]

- 22. epa.gov [epa.gov]

- 23. Transformation and biodegradation of 1,2,3-trichloropropane (TCP) - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of Trichloropropane Derivatives: A Technical Guide for Researchers

An In-depth Exploration of Synthesis, Applications, and Future Research Directions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current research landscape surrounding trichloropropane (B3392429) derivatives. While 1,2,3-trichloropropane (B165214) (TCP) is primarily recognized for its industrial applications and associated toxicity, its derivatives hold untapped potential across various scientific domains, including materials science, agrochemicals, and hypothetically, in the realm of drug discovery. This document outlines known synthetic routes to key derivatives, summarizes their established applications, and explores prospective research avenues, particularly for professionals in drug development.

Introduction to 1,2,3-Trichloropropane (TCP)

1,2,3-Trichloropropane is a synthetic chlorinated hydrocarbon characterized by a propane (B168953) backbone with chlorine atoms attached to each carbon. Historically, it has been used as a paint and varnish remover, a cleaning and degreasing agent, and a solvent[1]. Currently, its primary role is as a chemical intermediate in the production of other compounds, such as dichloropropene and hexafluoropropylene, and as a cross-linking agent in the synthesis of polysulfide polymers[1][2][3]. TCP is also a notable environmental contaminant, often found as a byproduct in the synthesis of other chlorinated chemicals like epichlorohydrin[4]. Its toxicity and carcinogenicity have been extensively studied, leading to significant research into its remediation[4][5].

Despite the focus on its industrial uses and environmental impact, the trifunctional nature of TCP presents a unique chemical scaffold that could be exploited for the synthesis of a diverse range of derivatives with novel properties and applications.

Synthesis of this compound Derivatives

The reactivity of the carbon-chlorine bonds in 1,2,3-trichloropropane allows for a variety of chemical transformations, primarily through elimination and substitution reactions. These reactions are foundational for creating more complex molecules.

Dehydrochlorination Reactions

A primary route for the derivatization of TCP is through base-catalyzed dehydrochlorination, which results in the formation of unsaturated chlorinated propenes. These propenes serve as valuable intermediates for further synthesis.

One of the most well-documented transformations is the regioselective synthesis of 2,3-dichloroprop-1-ene. This reaction can be optimized to achieve high yields through the careful selection of the base and reaction conditions. Further reaction can yield 2-chloroprop-2-en-1-ol, another versatile synthetic intermediate[6].

| Product | Reagents | Temperature (°C) | Yield (%) | Reference |

| 2,3-Dichloroprop-1-ene | Dilute aqueous NaOH | 50 | 88 | [6] |

| 2-Chloroprop-2-en-1-ol | Saturated Na2CO3 or K2CO3 | Boiling | 97-98 | [6] |

Experimental Protocol: Synthesis of 2,3-Dichloroprop-1-ene from 1,2,3-Trichloropropane

Objective: To synthesize 2,3-dichloroprop-1-ene via dehydrochlorination of 1,2,3-trichloropropane.

Materials:

-

1,2,3-Trichloropropane (TCP)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Phase-transfer catalyst (e.g., hexadecyltributylphosphonium bromide) (optional)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Distillation apparatus

Procedure:

-

Prepare a dilute aqueous solution of sodium hydroxide.

-

In a round-bottom flask, combine 1,2,3-trichloropropane with the aqueous NaOH solution. For improved reaction rates, a phase-transfer catalyst can be added.

-

Heat the mixture to 50°C with vigorous stirring.

-

Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-